Ndelta-Pyrazinylcarbonyl-L-ornithine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

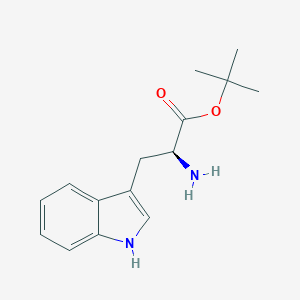

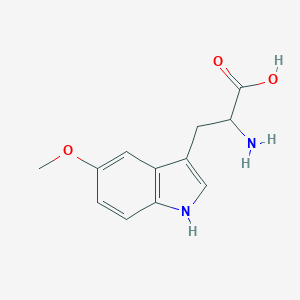

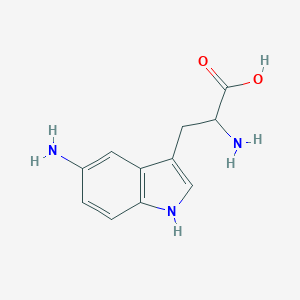

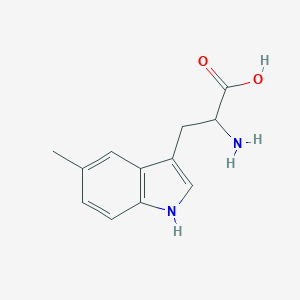

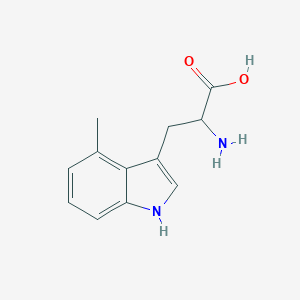

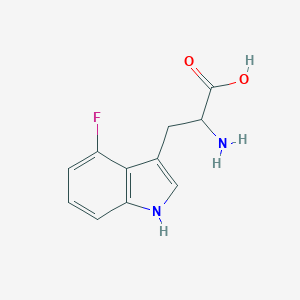

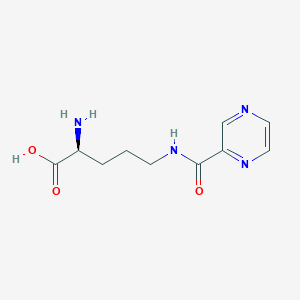

Ndelta-Pyrazinylcarbonyl-L-ornithine is a chemical compound with the molecular formula C10H14N4O3 and a molecular weight of 238.25 . It is a specialty product used for proteomics research .

Molecular Structure Analysis

The molecular structure of Ndelta-Pyrazinylcarbonyl-L-ornithine is represented by the formula C10H14N4O3 . The structure includes a pyrazine ring attached to an ornithine molecule via a carbonyl group .Applications De Recherche Scientifique

Discovery of Antagonists in Medicinal Chemistry

- Researchers Hattori et al. (2005) found that Ndelta-Z-ornithine derivatives are highly potent and selective antagonists for the EP(4) receptor, a part of the human prostanoid receptor family. These compounds exhibited promising pharmacokinetic properties and potent inhibitory activity in vitro, marking them as potential therapeutic agents (Hattori et al., 2005).

Ornithine in Ophthalmology

- In ophthalmological research, Ueda et al. (1998) studied the prevention of ornithine cytotoxicity using proline in human retinal pigment epithelial cells. This research is significant for understanding the degeneration of retinal pigment epithelial cells in gyrate atrophy, a condition associated with ornithine accumulation due to ornithine-delta-aminotransferase deficiency (Ueda et al., 1998).

Enzyme Studies in Biochemistry

- Vogel and Bonner (1956) explored the properties of acetylornithinase of Escherichia coli. Their work on partial purification and characterization of this enzyme contributes to a deeper understanding of amino acid metabolism in microorganisms (Vogel & Bonner, 1956).

Retinal Disorders

- O'Donnell et al. (1978) identified a metabolic block in cultured fibroblasts from a patient with gyrate atrophy of the retina, where L-ornithine does not convert to proline due to deficient L-ornithine:2-oxoacid aminotransferase activity. This finding is pivotal for understanding the biochemical basis of this genetic eye disease (O'Donnell et al., 1978).

Structural Basis for Substrate Recognition

- Shah et al. (1997) provided insights into the structural basis of substrate recognition by human ornithine aminotransferase. Their research on enzyme-substrate interaction is crucial for drug design and understanding the enzymatic processes involving L-ornithine (Shah et al., 1997).

Nutritional Supplements and Visual Function

- Sakamoto et al. (2015) studied the effect of long-term L-ornithine supplementation on visual function and retinal histology in rats. This research is significant in evaluating the safety and potential therapeutic benefits of L-ornithine supplements (Sakamoto et al., 2015).

Microbial Production of L-Ornithine

- Kim et al. (2015) engineered Corynebacterium glutamicum for L-ornithine production. Their work in metabolic engineering is crucial for the industrial-scale production of this amino acid (Kim et al., 2015).

Ornithine's Role in Metabolic Diseases

- Sivashanmugam et al. (2017) provided an appraisal of ornithine's role in various metabolic diseases. Their review covers the multifaceted roles of ornithine, highlighting its significance in disease processes such as hyperammonemia and cancer (Sivashanmugam et al., 2017).

Potential for Gene Therapy

- Bond and Wold (1987) used poly-L-ornithine to introduce DNA and RNA into mammalian cells, demonstrating its potential in gene therapy and cellular biology research (Bond & Wold, 1987).

Safety And Hazards

The safety data sheet for Ndelta-Pyrazinylcarbonyl-L-ornithine suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .

Propriétés

IUPAC Name |

(2S)-2-amino-5-(pyrazine-2-carbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c11-7(10(16)17)2-1-3-14-9(15)8-6-12-4-5-13-8/h4-7H,1-3,11H2,(H,14,15)(H,16,17)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGIGJGNECGMMN-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)C(=O)NCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427291 |

Source

|

| Record name | Ndelta-Pyrazinylcarbonyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ndelta-Pyrazinylcarbonyl-L-ornithine | |

CAS RN |

201047-84-9 |

Source

|

| Record name | Ndelta-Pyrazinylcarbonyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)